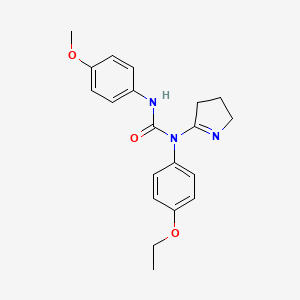

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-3-26-18-12-8-16(9-13-18)23(19-5-4-14-21-19)20(24)22-15-6-10-17(25-2)11-7-15/h6-13H,3-5,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGINUBZJXGAJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound belonging to the urea class. Its unique structural features, including a pyrrolidine ring and various phenyl substitutions, suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Pyrrolidine Ring : Contributes to the compound's pharmacological profile.

- Ethoxyphenyl Group : May enhance solubility and bioavailability.

- Methoxyphenyl Group : Potentially influences receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against several cancer cell lines.

- Enzyme Interaction : It may interact with specific molecular targets such as kinases and receptors, modulating their activity.

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea is believed to involve:

- Molecular Docking Studies : These studies indicate that the compound can form hydrogen bonds with target proteins, enhancing binding affinity.

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the MTT assay. The results indicated that:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 5.12 ± 0.15 |

| HCT116 (Colorectal) | 6.45 ± 0.22 |

| PC3 (Prostate) | 7.30 ± 0.18 |

These findings demonstrate that the compound exhibits significant anticancer activity comparable to established chemotherapeutics.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl groups significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Ethoxy vs. Methoxy | Ethoxy substitution enhances solubility and potency |

| Positioning of Substituents | Variations in position affect binding efficiency to target enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with analogs that have been explored for pharmacological optimization. Below is a detailed comparison based on substituent variations and inferred structure-activity relationships (SARs):

Table 1: Substituent Comparison and Hypothesized Effects

| Compound Name | Core Structure | R₁ (Position) | R₂ (Position) | Key Modifications | Potential Impact on Properties |

|---|---|---|---|---|---|

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea | Urea | 4-Ethoxy | 4-Methoxy | Ethoxy (electron-donating), dihydro-pyrrol | Enhanced lipophilicity; possible metabolic stability |

| N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide | Benzamide | 4-Methoxy | - | Methoxy, hydroxy-propanol chain | Moderate solubility; polar interactions |

| N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide | Benzamide | 4-Ethoxy | - | Ethoxy substitution | Increased lipophilicity vs. methoxy analog |

| N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide | Benzamide | 4-Propoxy | - | Propoxy chain elongation | Higher metabolic liability due to larger R₁ |

| N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide | Benzamide | 4-Isopropoxy | - | Branched alkoxy group | Steric hindrance; reduced membrane permeability |

Key Observations :

However, propoxy or isopropoxy substituents () may introduce metabolic instability due to enzymatic oxidation of longer alkyl chains. The dihydro-pyrrol ring in the urea compound adds conformational flexibility absent in rigid benzamide analogs, possibly improving target engagement.

Electronic Effects :

- Methoxy and ethoxy groups are electron-donating, which could enhance binding to aromatic residues in enzyme active sites. However, the urea core’s hydrogen-bonding capacity differs significantly from benzamide derivatives, altering interaction profiles.

Metabolic Considerations: Benzamide analogs with hydroxy-propanol side chains () exhibit polar functionalities that may improve aqueous solubility but increase susceptibility to phase II metabolism (e.g., glucuronidation). In contrast, the urea compound’s alkoxy groups and non-polar pyrrol ring might favor cytochrome P450-mediated oxidation.

Research Findings and Limitations

- Benzamide Series : Studies on compounds demonstrate that alkoxy chain length and branching directly correlate with potency in cellular assays, though propoxy/isopropoxy groups reduce bioavailability in vivo .

- Urea Compound: No direct pharmacological data are available for the target urea derivative. Its design parallels trends in kinase inhibitor optimization, where urea scaffolds improve selectivity over ATP-binding sites. However, the dihydro-pyrrol moiety’s impact on pharmacokinetics remains uncharacterized.

- Critical Knowledge Gaps: Comparative studies between urea and benzamide cores are absent. The ethoxy/methoxy combination in the urea compound warrants empirical validation of its metabolic stability and off-target effects.

Q & A

Q. What are the standard synthetic routes and purification methods for this urea derivative?

The compound is synthesized via multi-step reactions involving intermediates such as pyrrole and pyrazole derivatives. A typical procedure includes:

- Cyclization : Diazomethane and triethylamine in dichloromethane at low temperatures (–20°C) to form pyrrolidine intermediates .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol or methanol to achieve >95% purity .

- Key intermediates : 4-aroyl-3-sulfonylpyrroles are critical precursors, formed via refluxing with chloranil in xylene for 25–30 hours .

Q. How is the structural integrity of this compound validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (mean C–C = 0.002 Å) and confirms stereochemistry, as shown for related pyrazolin-5-ylphenol derivatives .

- Spectroscopic techniques : NMR (1H/13C) and FT-IR validate functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ± 0.001 Da) .

Q. What are common intermediates used in its synthesis?

- Pyrrolidine derivatives : 3,4-dihydro-2H-pyrrol-5-yl intermediates are synthesized via diazomethane cyclization .

- Aryl-substituted pyrazoles : 4-methoxyphenyl and 4-ethoxyphenyl groups are introduced via Suzuki coupling or nucleophilic substitution .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies in experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Electronic properties : HOMO-LUMO gaps correlate with UV-Vis absorption spectra (e.g., λmax deviations < 5 nm) .

- Crystal packing : Non-covalent interactions (π-π stacking, hydrogen bonds) explain SCXRD-derived lattice parameters .

- Thermodynamic stability : Gibbs free energy differences (<2 kcal/mol) rationalize preferential formation of specific stereoisomers .

Q. What strategies address contradictory spectroscopic or crystallographic data?

- Dynamic NMR : Resolves rotational barriers in urea C–N bonds (e.g., coalescence temperatures > 100°C) .

- SCXRD refinement : R-factor optimization (<0.05) and disorder modeling (e.g., for phenyl ring orientations) resolve electron density ambiguities .

- Cross-validation : Correlate IR carbonyl stretches (1680–1700 cm⁻¹) with SCXRD-derived bond lengths (C=O ≈ 1.23 Å) .

Q. How are structure-activity relationships (SAR) explored for analogs of this compound?

- Substituent variation : Replace 4-methoxyphenyl with 4-ethoxyphenyl to study electronic effects on bioactivity .

- Scaffold hopping : Synthesize pyrazolo[3,4-d]pyrimidine analogs to assess ring size impact on target binding .

- Pharmacophore mapping : Use SCXRD data to identify critical hydrogen-bond donors (urea NH) and acceptors (pyrrolidine O) .

Q. What mechanistic insights exist for its cyclization reactions?

- Stepwise vs. concerted pathways : Kinetic isotope effects (KIEs) and DFT suggest a two-step mechanism for pyrrolidine formation: (i) nucleophilic attack by diazomethane, (ii) ring closure via intramolecular H-shift .

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, reducing activation energy by ~3 kcal/mol .

Methodological Considerations

Q. How to optimize recrystallization for high-purity yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.